molecular formula C22H25N3O5S2 B2562100 Ethyl 2-[2-(4-tert-butylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865248-15-3

Ethyl 2-[2-(4-tert-butylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2562100
CAS RN: 865248-15-3
M. Wt: 475.58
InChI Key: WTESMNQPKWUJGY-FLFQWRMESA-N
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Description

Ethyl 2-[2-(4-tert-butylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate, also known as EBSA, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzothiazole derivatives and has shown potential as a therapeutic agent for various diseases.

Scientific Research Applications

Synthetic Chemistry Applications

  • Complex Reactions and Tautomerism : Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate exhibits interesting behavior in reactions due to its tautomeric nature, leading to novel compounds upon treatment with specific reagents under controlled conditions (Carrington et al., 1972).
  • Ring Transformations : Substituted (1,2-benzisoxazol-3-yl) acetates undergo intriguing ring transformations when treated with strong bases, revealing the chemical versatility of benzothiazole derivatives (Ueda et al., 1988).

Medicinal Chemistry and Biological Applications

  • Anticancer Potential : Benzothiazole derivatives have been studied for their anticancer properties, with various substitutions on the BT scaffold modulating antitumor activity. This highlights the therapeutic potential of benzothiazole derivatives in cancer treatment (Osmaniye et al., 2018).
  • Antioxidant Capacity : The interaction of benzothiazoline derivatives with polyphenols and their antioxidant capacities have been studied, providing insights into the stability of these compounds and their potential health benefits (Osman et al., 2006).

Chemical Reactivity and Mechanistic Insights

  • Novel Synthesis Methods : Research has led to the development of efficient synthesis methods for novel ethylated benzothiazole derivatives, showing the adaptability of these compounds in creating biologically active molecules and potentially new drugs (Kalhor, 2015).
  • Reactivity and Transformations : The study of reactions involving benzazole-2-thiones with specific acetates has provided valuable insights into the synthesis of sterically hindered hydroxybenzyl derivatives, showcasing the chemical reactivity and potential applications of these molecules (Tagasheva et al., 2017).

properties

IUPAC Name

ethyl 2-[2-(4-tert-butylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2/c1-5-30-19(26)13-25-17-11-10-16(32(23,28)29)12-18(17)31-21(25)24-20(27)14-6-8-15(9-7-14)22(2,3)4/h6-12H,5,13H2,1-4H3,(H2,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTESMNQPKWUJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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